Mycinamicin I

Description

Historical Context of Mycinamicin I Discovery and Initial Characterization

The mycinamicins, including this compound, were first reported in 1980. nih.gov They were obtained from the culture broth of Micromonospora griseorubida sp. nov. nih.gov The initial characterization involved the isolation of five components: mycinamicins I, II, III, IV, and V, primarily through silica (B1680970) gel adsorption or partition chromatography. nih.gov this compound, along with Mycinamicin II, was noted to exhibit a strong UV absorption peak at 218 nm with a shoulder at 240 nm. nih.gov Based on their physicochemical and biological properties at the time of their discovery, the mycinamicins were classified as novel macrolide antibiotics. nih.gov

This compound as a Member of the Macrolide Antibiotic Class

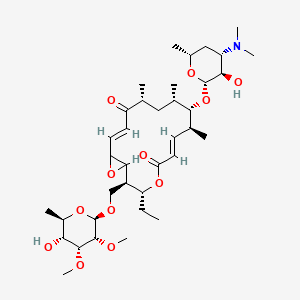

This compound is formally classified as a macrolide antibiotic. ontosight.aimedchemexpress.com Macrolides are a group of antibiotics typically derived from Streptomyces species, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. ontosight.aioup.com this compound possesses a 16-membered macrolactone ring. oup.comoup.com The structure of macrolides like this compound includes attached sugars, specifically desosamine (B1220255) and mycinose (B1239270), located at the C-5 and C-21 positions of the macrolactone ring, respectively. oup.comoup.comsdu.edu.cn this compound is also characterized by modifications at the 12 and 13 positions, described as 12,13-deepoxy-12,13-didehydro-, which involve the removal of an oxygen atom and the introduction of a double bond between these carbons. ontosight.ai These structural features are key determinants of its pharmacological properties and its interaction with bacterial ribosomes. ontosight.ai

Research Significance of this compound in Natural Product Chemistry

This compound holds significance in natural product chemistry due to its origin from Micromonospora griseorubida and its complex molecular structure. ontosight.aioup.com Research into this compound contributes to the understanding of the diverse chemical structures found in natural products and the biosynthetic pathways that create them. The study of its structure, including the macrolactone ring and appended sugars like desosamine and mycinose, provides insights into the chemical diversity achievable through microbial biosynthesis. oup.comoup.comsdu.edu.cn Furthermore, investigations into the enzymes involved in the biosynthesis of mycinamicins, such as cytochrome P450 enzymes like MycCI and MycG, use this compound and its precursors as subjects to understand complex oxidative and tailoring steps in natural product synthesis. asm.orgasm.orgnih.govnih.govnih.govsdu.edu.cn

Overview of Key Research Areas Pertaining to this compound

Research concerning this compound spans several key areas. A primary focus is its role as a macrolide antibiotic, including its mechanism of action which involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. ontosight.ai Studies investigate its binding affinity to the ribosome and how structural modifications, such as those present in this compound, might affect this interaction and its antimicrobial spectrum or potency. ontosight.ai Another significant area is the detailed study of its biosynthesis in Micromonospora griseorubida. This includes identifying and characterizing the genes and enzymes, such as polyketide synthases (PKS) and cytochrome P450 enzymes, responsible for assembling the macrolactone ring and attaching and modifying the sugar moieties. sdu.edu.cnasm.orgasm.orgnih.govnih.govnih.govsdu.edu.cnoup.com Research also explores the structural basis for the activity of mycinamicins and their ability to potentially overcome resistance mechanisms seen with other macrolides. oup.comnih.gov The chemical structure and modifications of this compound are also central to research aimed at developing new antimicrobial agents with potentially improved properties. ontosight.ai

This compound (CID 6447308) nih.gov Mycinamicin II (CID 6447309) Mycinamicin III (CID 6447310) Mycinamicin IV (CID 6447311) uni.luebi.ac.uk Mycinamicin V (CID 6447312) Mycinamicin VI (CID 23724537) metabolomicsworkbench.orgmitoproteome.orgmedchemexpress.commedchemexpress.com Mycinamicin VIII (CID 15056855) ontosight.aiuni.lu Mycinamicin X (CID 56927800) uni.lu Mycinamicin XI (CID 56927801) Mycinamicin XV (CID 53247741) Mycinamicin XVI (CID 139153503) naturalproducts.net Desosamine (CID 162195) Mycinose (CID 102306) Protomycinolide IV (CID 6436480) MycCI (No specific PubChem CID for the enzyme protein) MycG (No specific PubChem CID for the enzyme protein) MycCI (No specific PubChem CID for the enzyme protein) MycCII (No specific PubChem CID for the enzyme protein) MycG (No specific PubChem CID for the enzyme protein)

Here is a table summarizing some key properties of this compound based on the search results:

| Property | Value | Source |

| Molecular Formula | C₃₇H₆₁NO₁₂ | medchemexpress.comnih.gov |

| Molecular Weight | 711.9 g/mol or 711.88 | medchemexpress.comnih.gov |

| PubChem CID | 6447308 | nih.gov |

| CAS Number | 73665-15-3 | nih.gov |

| Producer Organism | Micromonospora griseorubida | oup.comnih.govmcmaster.ca |

| UV Absorption | Strong peak at 218 nm, shoulder at 240 nm | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

73665-15-3 |

|---|---|

Molecular Formula |

C37H61NO12 |

Molecular Weight |

711.9 g/mol |

IUPAC Name |

(2R,3R,6E,8S,9S,10S,12R,14E)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |

InChI |

InChI=1S/C37H61NO12/c1-11-27-24(18-45-37-35(44-10)34(43-9)30(41)23(6)47-37)33-28(49-33)14-13-26(39)20(3)16-21(4)32(19(2)12-15-29(40)48-27)50-36-31(42)25(38(7)8)17-22(5)46-36/h12-15,19-25,27-28,30-37,41-42H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24+,25-,27+,28?,30+,31+,32+,33?,34+,35+,36-,37+/m0/s1 |

InChI Key |

QABCJBNUVVMWAL-HXRJSAKRSA-N |

SMILES |

CCC1C(C2C(O2)C=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

Isomeric SMILES |

CC[C@@H]1[C@H](C2C(O2)/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |

Canonical SMILES |

CCC1C(C2C(O2)C=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mycinamicin I, A 11725 I, Antibiotic A 11725 I, Mycinomycin I |

Origin of Product |

United States |

Biosynthesis of Mycinamicin I

Producer Organism: Micromonospora griseorubida

Mycinamicins, including Mycinamicin I, are produced by the bacterium Micromonospora griseorubida. ebi.ac.ukoup.commcmaster.ca Specifically, Micromonospora griseorubida strain A11725 is known to produce mycinamicins. ebi.ac.ukresearchgate.netasm.org The wild-type strain primarily generates mycinamicins I, II, IV, and V, while industrial strains have been optimized to produce this compound and II as the major products. oup.com

Mycinamicin Biosynthetic Gene Cluster Organization

The genetic blueprint for mycinamicin biosynthesis resides within a dedicated gene cluster in the Micromonospora griseorubida genome. The complete nucleotide sequence of the mycinamicin biosynthetic gene cluster, spanning approximately 62 kb and containing 22 open reading frames (ORFs), has been determined. ebi.ac.ukresearchgate.netnih.gov These ORFs encode the enzymes and proteins responsible for the entire biosynthetic pathway, including polyketide synthesis, deoxysugar biosynthesis, and post-PKS modifications, as well as self-resistance against the produced antibiotics. ebi.ac.ukresearchgate.net

The organization of the gene cluster reveals a central polyketide synthase locus, followed by genes for deoxysugar biosynthesis and genes encoding post-PKS tailoring enzymes. ebi.ac.ukresearchgate.netoup.com

Polyketide Synthase (PKS) Loci (mycA)

Genes for Deoxysugar Biosynthesis (mydA-G, mycB, mydH)

Immediately downstream of the mycA locus is a set of genes dedicated to the biosynthesis of the deoxysugar desosamine (B1220255) (mydA-G and mycB). ebi.ac.ukresearchgate.netoup.com Additionally, the gene mydH, responsible for the biosynthesis of mycinose (B1239270), is located between mydA and mycB. ebi.ac.ukresearchgate.netoup.com These genes encode the enzymes necessary to synthesize and attach the desosamine and mycinose sugar moieties to the macrolactone core. researchgate.net

Genes Encoding Post-PKS Tailoring Enzymes

Upstream of the mycinamicin PKS gene, several ORFs encoding enzymes involved in post-PKS tailoring modifications have been identified. ebi.ac.ukresearchgate.netoup.com These modifications contribute significantly to the structural diversity of the mycinamicin family of antibiotics. nih.govsdu.edu.cn Key tailoring genes include myrB, mycG, and mycF, which were characterized in earlier studies. ebi.ac.ukoup.com Other genes in this region, such as mycCI, mycCII, mydI, mycE, and mycD, are also involved in the biosynthesis of mycinose and other tailoring steps. ebi.ac.ukresearchgate.netoup.com These enzymes catalyze reactions such as glycosylation, oxidation, and methylation. nih.govsdu.edu.cn

Enzymology of this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions, particularly in the post-PKS tailoring phase. researchgate.netnih.gov

Cytochrome P450 Enzymes in Mycinamicin Biotransformation

Cytochrome P450 enzymes (P450s) play a crucial role in the oxidative tailoring steps of mycinamicin biosynthesis, contributing to the structural diversity and bioactivity of these macrolides. nih.govsdu.edu.cnmdpi.com Two key cytochrome P450 enzymes encoded within the mycinamicin biosynthetic gene cluster are MycCI and MycG. nih.govsdu.edu.cnresearchgate.netresearchgate.net

MycCI has been characterized as the cytochrome P450 enzyme responsible for the C21 methyl hydroxylation of mycinamicin VIII, which is an early intermediate in the post-PKS tailoring pathway. nih.govasm.orgsdu.edu.cnresearchgate.net The optimal activity of MycCI is dependent on MycCII, a ferredoxin also encoded within the mycinamicin biosynthetic gene cluster. researchgate.netnih.govasm.orgsdu.edu.cn MycCI is structurally related to other methyl group hydroxylases involved in the biosynthesis of 16-membered ring macrolides. nih.govsdu.edu.cn

MycG is a multifunctional cytochrome P450 enzyme that catalyzes sequential hydroxylation and epoxidation reactions on the macrolactone ring. researchgate.netnih.govsdu.edu.cnresearchgate.netresearchgate.netuniprot.org It is involved in the conversion of mycinamicin IV to mycinamicin II, catalyzing hydroxylation at C14 and epoxidation at C12-C13. researchgate.netuniprot.org MycG can utilize mycinamicin IV, mycinamicin V, and mycinamicin III as substrates. researchgate.net The efficient conversion by MycG requires the prior dimethylation of the second deoxysugar residue (6-deoxyallose to mycinose). nih.govsdu.edu.cnuniprot.org MycG is notable as a biosynthetic monooxygenase capable of catalyzing both hydroxylation and epoxidation steps. nih.govsdu.edu.cn It plays a primary role in generating structural diversity within the mycinamicin pathway, leading to products such as this compound, Mycinamicin II, and Mycinamicin V. nih.govsdu.edu.cn

The post-PKS tailoring pathway involves a sequence of modifications. Mycinamicin VIII, after glycosylation with desosamine, undergoes C21 hydroxylation by MycCI. researchgate.netnih.govsdu.edu.cn Subsequently, 6-deoxyallose is added by MycD, forming mycinamicin VI. researchgate.net Further modifications, including methylations catalyzed by O-methyltransferases like MycE and MycF, and oxidations by MycG, lead to the production of various mycinamicins, including this compound. ebi.ac.ukresearchgate.netebi.ac.uk The order of some steps in the post-PKS pathway, such as the conversion of mycinamicin VI to mycinamicin III to mycinamicin IV, has been determined through in vitro assays. ebi.ac.ukebi.ac.uk

Here is a summary of some key enzymes and their reported functions in Mycinamicin biosynthesis:

| Enzyme | Gene | Proposed/Characterized Function | Substrates | Products | Citations |

| MycCI | mycCI | C21 methyl hydroxylase | Mycinamicin VIII | C21-hydroxylated Mycinamicin VIII | nih.govasm.orgsdu.edu.cnresearchgate.net |

| MycCII | mycCII | Ferredoxin, required for MycCI activity | - | - | researchgate.netnih.govasm.orgsdu.edu.cn |

| MycG | mycG | C14 hydroxylase and C12-C13 epoxidase | Mycinamicin IV, Mycinamicin V, Mycinamicin III | Mycinamicin II (from Mycinamicin IV) | nih.govsdu.edu.cnresearchgate.netresearchgate.netuniprot.org |

| MycB | mycB | Proposed desosamine transferase | Protomycinolide IV, Desosamine | Mycinamicin VIII | ebi.ac.ukresearchgate.netoup.com |

| MycD | mycD | Proposed glycosyltransferase for 6-deoxyallose | C21-hydroxylated Mycinamicin VIII, 6-deoxyallose | Mycinamicin VI | ebi.ac.ukresearchgate.netoup.com |

| MycE | mycE | O-methyltransferase involved in mycinose biosynthesis | 6-deoxyallose (in Mycinamicin VI) | Javose (in Mycinamicin III) | ebi.ac.ukresearchgate.netoup.comebi.ac.uk |

| MycF | mycF | O-methyltransferase involved in mycinose biosynthesis | Javose (in Mycinamicin III) | Mycinose (in Mycinamicin IV) | ebi.ac.ukresearchgate.netoup.comebi.ac.uk |

| MydH | mydH | Involved in mycinose biosynthesis | - | Mycinose | ebi.ac.ukresearchgate.netoup.com |

MycCII Ferredoxin as a Redox Partner for MycCI

Optimal activity of the MycCI enzyme is dependent on its native redox partner, the ferredoxin MycCII. sdu.edu.cnnih.govresearchgate.netsdu.edu.cnresearchgate.netacs.org The gene encoding MycCII (mycCII) is located immediately adjacent to the mycCI gene within the mycinamicin biosynthetic gene cluster. sdu.edu.cnnih.govresearchgate.net MycCII is a specific ferredoxin that effectively supports MycCI activity. sdu.edu.cnnih.gov Studies have shown that MycCII binds more tightly to MycCI compared to spinach ferredoxin, which is presumed to lead to more efficient electron transfer necessary for the P450 catalytic cycle. sdu.edu.cnnih.gov

MycG-Catalyzed Sequential Oxidations: Hydroxylation at C14 and Epoxidation at C12-C13 on the Macrolactone Ring

MycG is a multifunctional cytochrome P450 enzyme that catalyzes sequential oxidation reactions on the mycinamicin macrolactone ring. sdu.edu.cnnih.govresearchgate.netresearchgate.netuniprot.orgnih.gov Specifically, MycG is responsible for hydroxylation at the C14 position and epoxidation at the C12-C13 double bond. sdu.edu.cnnih.govresearchgate.netresearchgate.netuniprot.org These reactions typically occur with mycinamicin IV or mycinamicin V as substrates, leading to the formation of this compound and mycinamicin II. sdu.edu.cnnih.govresearchgate.netacs.orgnih.gov MycG is considered a key enzyme for structural diversification in the mycinamicin pathway due to its role in generating multiple products. sdu.edu.cnnih.gov The order of these oxidative steps is critical; direct epoxidation of mycinamicin IV can lead to this compound, a shunt metabolite that cannot be further hydroxylated by MycG to produce mycinamicin II. researchgate.netnih.gov

Mycinose Sugar Requirement for MycG Activity

The function of MycG is dependent on the presence of specific sugar residues in the substrate, particularly the mycinose sugar. sdu.edu.cnumich.edunih.govresearchgate.netuniprot.org The mycinose sugar, attached at the C21 position, requires prior dimethylation for effective conversion by the dual-function MycG enzyme. nih.govresearchgate.netresearchgate.netacs.orguniprot.org Studies have shown that the presence of the mycinose sugar is essential for MycG activity. umich.eduresearchgate.net Compared to substrates with the monomethoxy sugar javose (like mycinamicin III), substrates containing the dimethoxylated mycinose (like mycinamicin IV) are preferred by MycG. nih.gov The hydrophobic nature of the methoxy (B1213986) groups in the mycinose sugar is crucial for stabilizing the binding conformation of the substrate, facilitating productive oxidation. nih.gov

Comparative Enzymatic Analysis of P450s in Mycinamicin Biosynthesis

Comparative analysis of the MycCI and MycG enzymes reveals differences in their sequence identity and proposed evolutionary origins. sdu.edu.cnnih.gov MycCI and MycG show relatively low sequence identity (33%) and cluster in distinct branches in phylogenetic trees of bacterial macrolide biosynthetic P450 enzymes. nih.gov This suggests that the genes encoding these two P450s may have been integrated into the mycinamicin biosynthetic gene cluster from different ancestors, rather than arising from duplication and divergence of a single parental gene. nih.gov MycG is considered more versatile than MycCI, as it catalyzes both hydroxylation and epoxidation reactions, representing a rare example of a biosynthetic P450 with such dual physiological function. sdu.edu.cnnih.gov In contrast, MycCI is characterized as a methyl group hydroxylase. nih.gov Comparative studies with other macrolide biosynthetic P450s, such as EryF and EryK from erythromycin (B1671065) biosynthesis, highlight the stricter substrate specificity of the latter compared to the broader substrate tolerance observed in some other P450s like PikC from pikromycin (B1677795) biosynthesis. sdu.edu.cnnih.gov

O-Methyltransferases in Mycinamicin Biosynthesis

O-methyltransferases play a crucial role in the biosynthesis of mycinamicins, specifically in the modification of the deoxysugar moieties. umich.edunih.govnih.govnih.gov These enzymes catalyze the transfer of a methyl group to hydroxyl groups on the sugar rings, a common modification in natural product biosynthesis that can influence properties like solubility and pharmacokinetics. umich.edu Two key O-methyltransferases identified in the mycinamicin pathway are MycE and MycF. umich.eduresearchgate.netnih.govnih.gov These enzymes are S-adenosyl-L-methionine (SAM)-dependent methyltransferases. umich.edusdu.edu.cnnih.gov

MycE-Mediated Methylation: C2''-OH of 6-deoxyallose in Mycinamicin VI

MycE is an O-methyltransferase responsible for the methylation of the hydroxyl group at the C2'' position of the 6-deoxyallose sugar moiety in mycinamicin VI. sdu.edu.cnsdu.edu.cnresearchgate.netnih.govebi.ac.uk This is the first methylation step in the conversion of 6-deoxyallose to mycinose. sdu.edu.cnnih.gov Functional analysis and studies using mycE disruption mutants have confirmed the role of MycE in this specific methylation. nih.gov Mutants lacking a functional mycE gene accumulate mycinamicin VI, indicating that the methylation at the C2''-OH position is blocked. nih.gov MycE is a SAM- and metal-dependent methyltransferase, with optimal activity requiring the presence of Mg²⁺. sdu.edu.cnnih.gov Structural studies of MycE have provided insights into its mechanism, showing that a conserved histidine acts as a general base and a metal ion helps position the methyl acceptor. sdu.edu.cnasm.org

| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) | Cofactor/Requirement |

| MycCI | C21 methyl hydroxylation | Mycinamicin VIII | C21-hydroxymethyl mycinamicin VIII | MycCII, Desosamine |

| MycG | C14 hydroxylation and C12-C13 epoxidation (sequential) | Mycinamicin IV, Mycinamicin V | This compound, Mycinamicin II | Mycinose sugar |

| MycE | C2''-OH methylation of 6-deoxyallose | Mycinamicin VI | Mycinamicin III | SAM, Mg²⁺ |

MycF-Mediated Methylation: C3''-OH of Javose in Mycinamicin III

Methylation of the sugar moieties is a crucial step in mycinamicin biosynthesis. The mycinose sugar, which is one of the two sugars attached to the macrolactone core, is derived from 6'-deoxyallose through a stepwise methylation process. nih.gov This process involves two S-adenosylmethionine (SAM)-dependent methyltransferases, MycE and MycF. umich.edunih.gov

MycF is the enzyme responsible for the second methylation step. It specifically catalyzes the transfer of a methyl group to the C3''-hydroxyl group of javose. nih.govasm.orgoup.com Javose is a 2'-O-methylated 6-deoxyallose sugar, formed by the action of MycE on 6'-deoxyallose, which is typically attached to mycinamicin VI. umich.edunih.govoup.com The methylation of mycinamicin III (which contains javose) by MycF results in the formation of mycinamicin IV, which contains the mycinose sugar. nih.govasm.org

Studies involving mycF disruption mutants of M. griseorubida have shown the accumulation of mycinamicin III, confirming the role of MycF in this methylation step. asm.orgoup.com

Substrate Specificity and Sequential Methylation in Mycinamicin Biosynthesis

The O-methylation reactions in mycinamicin biosynthesis catalyzed by MycE and MycF exhibit high substrate specificity. umich.edu MycE specifically methylates the C2'-hydroxyl group of 6'-deoxyallose (in the context of mycinamicin VI), while MycF specifically methylates the C3''-hydroxyl group of javose (in the context of mycinamicin III). nih.govoup.com This indicates a defined sequential methylation process: 6'-deoxyallose is first methylated at the 2' position by MycE to form javose, and then javose is methylated at the 3'' position by MycF to form mycinose. umich.edunih.govoup.com

The ordered nature of these methylation steps is important for the subsequent tailoring reactions mediated by enzymes like the P450 monooxygenase MycG. nih.gov The stepwise methylations appear to decrease the polarity of the sugar moiety, potentially facilitating its recognition and binding by enzymes involved in later biosynthetic steps. sdu.edu.cnnih.gov Structural studies of MycF have provided insights into its substrate specificity and the features that direct the regiochemistry of methyl transfer. nih.govosti.govrcsb.org SAM binding induces structural ordering in MycF, creating the binding site for the natural substrate, and a bound metal ion positions the substrate for catalysis. nih.govosti.govrcsb.org

Glycosyltransferases (MycB, MycD) and Sugar Addition

The mycinamicin structure includes two deoxysugar moieties: desosamine and mycinose, attached to the macrolactone core. nih.gov The addition of these sugars is catalyzed by glycosyltransferases encoded within the mycinamicin biosynthetic gene cluster. MycB and MycD are identified as glycosyltransferases involved in this process. nih.govoup.com

Genes responsible for desosamine biosynthesis (mydA-G and mycB) are located downstream of the PKS genes (mycA) in the gene cluster. nih.govoup.com The gene mydH, responsible for mycinose biosynthesis, is located between mydA and mycB. nih.govoup.com The genes mycD, mydI, mycE, mycCII, and mycCI, along with mycF, are also involved in the biosynthesis of mycinose and are located upstream of mycA. nih.govoup.com While the specific roles of MycB and MycD in attaching desosamine and mycinose, respectively, are indicated by their annotation as glycosyltransferases and their location within the gene cluster, detailed enzymatic characterization of their sugar addition activity was not explicitly detailed in the provided search results. However, the presence of these genes strongly suggests their involvement in attaching the desosamine and mycinose sugars to the macrolactone core during mycinamicin biosynthesis. nih.govoup.com

Intermediates in this compound Biosynthesis

The biosynthesis of this compound proceeds through a series of intermediates, starting from the macrolactone core and undergoing various modifications. Analysis of blocked mutants and bioconversion studies have been instrumental in elucidating the biosynthetic pathway and identifying these intermediates. sdu.edu.cnnih.gov

Protomycinolide IV as a Macrolactone Intermediate

Protomycinolide IV (PML-IV) is recognized as a key macrolactone intermediate in mycinamicin biosynthesis. oup.com It represents the aglycone core before the attachment of the deoxysugar moieties. sdu.edu.cn The mycAV gene, which encodes module 7 of the mycinamicin PKS, is required for the biosynthesis of PML-IV. oup.com Inactivation of mycAV in M. griseorubida results in a mutant strain that does not produce Mycinamicin II but retains the ability to perform downstream modifications if supplied with PML-IV. oup.com This confirms PML-IV's position as an intermediate in the pathway.

Mycinonic Acids as Proposed Intermediates

Mycinonic acids have been proposed as intermediates in the biosynthesis of mycinamicins. rsc.orgrsc.orgrsc.orgsemanticscholar.org These compounds have been isolated from the culture filtrate of Micromonospora griseorubida. rsc.orgrsc.org Their chemical structures have been determined, and their absolute configurations confirmed through spectroscopic data and X-ray diffraction analysis. rsc.orgrsc.org While their exact role in the complete biosynthetic pathway leading specifically to this compound might require further detailed enzymatic studies, their isolation from the producing organism and structural characteristics support their proposed intermediate status in the broader mycinamicin biosynthetic route. rsc.orgrsc.org

Bioconversion Studies of Mycinamicin Intermediates

Bioconversion studies, which involve feeding potential intermediate compounds to wild-type or mutant strains of the producing organism, have been crucial in understanding the mycinamicin biosynthetic pathway. sdu.edu.cnnih.gov These studies help to confirm the position of intermediates and the function of specific enzymes.

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of this compound, a 16-membered macrolide antibiotic produced by Micromonospora griseorubida A11725, is a complex process governed by a dedicated biosynthetic gene cluster (BGC) and subject to intricate regulatory mechanisms. These mechanisms ensure the production of this compound and related mycinamicins occurs at appropriate times and levels, often in response to environmental cues and the physiological state of the producing organism. The complete nucleotide sequence of the 62 kb mycinamicin BGC in M. griseorubida A11725 has been determined, revealing 22 open reading frames (ORFs) involved in biosynthesis and self-protection nih.govresearchgate.net.

Regulation of secondary metabolite biosynthesis in actinomycetes, including Micromonospora, typically involves a hierarchical network of regulatory proteins. These include pathway-specific regulators, which directly control the expression of genes within a specific BGC, and global regulators, which influence the expression of multiple BGCs and primary metabolic pathways frontiersin.orgmdpi.com.

While detailed studies specifically on the regulatory mechanisms of this compound biosynthesis are less extensive compared to some Streptomyces macrolides, insights can be drawn from the identified genes within the mycinamicin BGC and general principles of actinomycete regulation. The presence of regulatory genes within or adjacent to the BGC is a common feature, suggesting their direct involvement in controlling the expression of biosynthetic genes.

The mycinamicin BGC contains genes whose products are responsible for the biosynthesis of the macrolactone ring and the attached deoxysugars, desosamine and mycinose nih.govresearchgate.net. The biosynthesis of the macrolactone is catalyzed by a Type I polyketide synthase (PKS) system encoded by the mycA locus, comprising five multifunctional proteins organized into seven modules nih.govresearchgate.netoup.com. Genes for the biosynthesis of desosamine (mydA-G and mycB) and mycinose (mycCI, mycCII, mycD, mycE, mycF, mydH, and mydI) are also located within the cluster nih.govresearchgate.netoup.comresearchgate.net.

Regulatory elements can include transcriptional activators and repressors. Pathway-specific transcriptional regulators often belong to families such as the Streptomyces antibiotic regulatory protein (SARP) family or the large ATP binding regulators of the LuxR family (LAL-type) mdpi.commdpi.com. TetR-family regulators are also commonly found, often acting as repressors mdpi.commdpi.com. The mycinamicin BGC contains several ORFs upstream of the PKS genes, including myrB, mycG, and mycF, which have been characterized nih.govresearchgate.net. While mycG and mycCI encode cytochrome P450 enzymes involved in late-stage modifications of the macrolactone ring oup.comresearchgate.net, other genes in this upstream region may have regulatory roles.

Research findings suggest that the expression levels of genes within the cluster can impact mycinamicin productivity. For instance, studies involving the disruption and complementation of genes like mycAV (encoding a PKS module) and the mycinose biosynthesis genes (mycE, mycF) have demonstrated their necessity for Mycinamicin II production researchgate.net. Furthermore, the orientation of a replaced gene has been observed to have a negative effect on mycinamicin productivity, suggesting complex transcriptional control researchgate.net.

Environmental factors are known to significantly influence antibiotic production in actinomycetes. Nutrient availability, such as carbon and nitrogen sources, as well as phosphate (B84403) levels, can act as signals that modulate the activity of regulatory proteins, thereby affecting the expression of biosynthetic genes. For example, phosphate regulation mediated by the PhoR-PhoP two-component system is a well-established mechanism controlling secondary metabolism in some actinomycetes mdpi.com. While specific data on the impact of these factors on this compound biosynthesis from M. griseorubida is limited in the provided context, it is a general principle in the field.

The self-resistance gene myrB, located immediately downstream of mycG, is also part of the mycinamicin BGC researchgate.net. Self-resistance mechanisms are often co-regulated with biosynthesis to protect the producing organism from its own toxic product. The expression of myrB is likely linked to the activation of mycinamicin production.

Future research focusing on identifying and characterizing the specific transcriptional regulators within the mycinamicin BGC, as well as investigating the effects of various environmental conditions on their expression and activity, would provide a more comprehensive understanding of the regulatory network controlling this compound biosynthesis. Techniques such as gene expression analysis (e.g., qRT-PCR), gene disruption and overexpression studies, and DNA-binding assays (e.g., EMSA) could be employed to elucidate these mechanisms frontiersin.org.

While specific quantitative data tables detailing the expression levels of regulatory genes under different conditions were not explicitly found in the provided search results, the research indicates that such experimental data exists and is crucial for understanding regulation researchgate.netresearchgate.net. An example of a potential data table based on the described research findings might illustrate the effect of gene disruption or complementation on the production levels of this compound and related intermediates.

Example Data Table Representation:

Below is a representation of a data table that could present research findings on the impact of genetic modifications on mycinamicin production. This table structure is based on the type of experiments described in the search results where gene disruptions and complementations were performed to assess their effect on mycinamicin production researchgate.netresearchgate.net.

Table 2.5.1: Effect of Genetic Modifications on Mycinamicin Production in M. griseorubida

| Strain | Genetic Modification | This compound Production Level (% of Wild Type) | Mycinamicin II Production Level (% of Wild Type) | Accumulation of Intermediates (e.g., Mycinamicin IV) |

| Wild Type A11725 | None | 100 | 100 | Low |

| mycAV disruption mutant | mycAV inactivated | Not Detected | Not Detected | Protomycinolide-IV accumulation likely |

| mycG disruption mutant | mycG inactivated | Not Detected | Not Detected | Mycinamicin IV accumulated researchgate.net |

| mycG complementation | mycG restored | Restored | Restored researchgate.net | Reduced |

| mycG overexpression | mycG under strong promoter | Increased (~2-fold higher Mycinamicin II) researchgate.net | Increased (~2-fold higher) researchgate.net | Reduced |

| mycE disruption mutant | mycE inactivated | Reduced/Not Detected | Reduced/Not Detected | Accumulation of mycinamicin intermediates lacking mycinose researchgate.net |

| mycF disruption mutant | mycF inactivated | Reduced/Not Detected | Reduced/Not Detected | Accumulation of mycinamicin intermediates lacking mycinose researchgate.net |

Another potential data table could focus on the transcriptional levels of key biosynthetic or regulatory genes under different culture conditions or at different time points during fermentation, illustrating the temporal regulation of the BGC.

Example Data Table Representation:

Table 2.5.2: Transcriptional Levels of Mycinamicin Biosynthetic Genes Under Different Conditions

| Gene Name | Condition 1 (e.g., High Phosphate) | Condition 2 (e.g., Low Phosphate) | Time Point 1 (e.g., Early Growth) | Time Point 2 (e.g., Stationary Phase) |

| mycA | Relative Expression Level | Relative Expression Level | Relative Expression Level | Relative Expression Level |

| mycG | Relative Expression Level | Relative Expression Level | Relative Expression Level | Relative Expression Level |

| myrB | Relative Expression Level | Relative Expression Level | Relative Expression Level | Relative Expression Level |

| Regulatory Gene X | Relative Expression Level | Relative Expression Level | Relative Expression Level | Relative Expression Level |

Note: Relative expression levels would typically be determined by techniques like qRT-PCR, comparing transcript levels to a reference gene and a control condition.

These table representations highlight the types of data that are integral to understanding the regulatory mechanisms, even if specific, ready-to-use interactive tables were not directly extracted from the search snippets. The research indicates that such experiments have been conducted to investigate the roles of specific genes in mycinamicin biosynthesis and its regulation researchgate.netresearchgate.net.

The regulatory landscape of this compound biosynthesis in M. griseorubida involves the interplay of genes within the BGC, potentially including pathway-specific regulators, and is likely influenced by environmental factors. Further detailed studies are needed to fully unravel the complex network controlling the production of this important macrolide antibiotic.

Molecular Mechanism of Action of Mycinamicin I

Ribosomal Binding Site Analysis

The efficacy of Mycinamicin I as an antibiotic is rooted in its precise interaction with the bacterial ribosome. Structural studies have elucidated the specific binding site and the molecular interactions that underpin its inhibitory action.

This compound selectively binds to the large 50S subunit of the bacterial ribosome. mdpi.com This specificity is a hallmark of macrolide antibiotics and is crucial for their antibacterial activity. The binding occurs within a functionally critical region of the 50S subunit, near the peptidyl transferase center (PTC), which is responsible for catalyzing peptide bond formation. The interaction of this compound with the 50S subunit effectively obstructs the normal process of protein synthesis.

Detailed structural analyses have revealed that this compound binds within the nascent peptide exit tunnel (NPET). nih.gov The NPET is a channel that traverses the 50S ribosomal subunit, through which the newly synthesized polypeptide chain exits the ribosome. By binding within this tunnel, this compound physically narrows the passageway, thereby interfering with the progression of the growing nascent peptide. nih.gov The 16-membered ring of mycinamicins allows them to extend deeper into this tunnel, which may contribute to their potent activity. nih.govnih.gov

| Compound | Binding Site Component | Specific Location |

|---|---|---|

| This compound | 50S Ribosomal Subunit | Nascent Peptide Exit Tunnel (NPET) |

The binding of this compound within the NPET is stabilized by specific interactions with nucleotides of the 23S ribosomal RNA (rRNA), which forms the wall of the tunnel. These interactions are critical for the stable binding of the antibiotic and its inhibitory function. The location and nature of the sugar moieties attached to the macrolactone ring of this compound determine the precise interactions with the rRNA nucleotides.

A key nucleotide involved in the binding of this compound and other macrolides is Adenine 2058 (A2058) in domain V of the 23S rRNA (using E. coli numbering). This nucleotide is situated in the NPET near the PTC. The interaction with A2058 is a critical determinant for the binding of many macrolide antibiotics. The presence of an adenine at this position in bacterial ribosomes, as opposed to a guanine in eukaryotic ribosomes, is a major reason for the selective toxicity of macrolides against bacteria. Methylation of A2058 is a common mechanism of bacterial resistance to macrolide antibiotics, as it can sterically hinder the binding of the drug.

Specific Interactions with Ribosomal RNA (rRNA) Nucleotides

Inhibition of Bacterial Protein Synthesis

By binding to the 50S ribosomal subunit within the NPET, this compound effectively inhibits bacterial protein synthesis. This inhibition is not a simple blockage of the tunnel but a more complex process that affects key steps in the elongation cycle of translation.

The binding of macrolides like this compound in the NPET can allosterically affect the function of the peptidyl transferase center (PTC). pnas.org This can lead to the inhibition of peptide bond formation between specific amino acid sequences, causing the ribosome to stall. nih.govnih.gov This context-specific stalling of translation effectively interferes with the elongation of the polypeptide chain. nih.gov While not a direct inhibitor of the translocation machinery itself, this stalling of peptide bond formation for certain nascent peptide sequences ultimately prevents the ribosome from moving along the mRNA, thus interfering with the translocation step of protein synthesis. The ribosome is effectively arrested at specific codons, leading to a cessation of protein production. nih.gov

| Process | Effect of this compound | Molecular Basis |

|---|---|---|

| Peptide Bond Formation | Inhibited for specific amino acid sequences | Allosteric effect on the Peptidyl Transferase Center (PTC) |

| Polypeptide Elongation | Stalled at specific codons | Context-specific inhibition of peptide bond formation |

| Translocation | Interfered with as a consequence of stalled elongation | Ribosome is unable to move along the mRNA |

Impact on Nascent Protein Chain Progression

This compound, a 16-membered macrolide antibiotic, exerts its inhibitory effect on bacterial protein synthesis by directly interfering with the progression of the nascent polypeptide chain through the ribosomal exit tunnel. This mechanism is nuanced, involving not a complete blockage of the tunnel, but rather a context-dependent modulation of translation that can lead to ribosomal stalling.

The binding of this compound to the 50S ribosomal subunit occurs at the upper region of the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC) nih.gov. This strategic positioning allows the antibiotic to physically constrict the tunnel, thereby affecting the passage of the newly synthesized polypeptide chain nih.gov. Unlike a simple plug, the narrowing of the tunnel by this compound creates a selective filter. The progression of a nascent chain can be impeded or completely halted depending on the specific amino acid sequence passing through this constricted space nih.govmdpi.com.

Detailed research findings indicate that the inhibitory action of macrolides like this compound is highly dependent on the interplay between the antibiotic, the ribosomal tunnel, and specific residues of the nascent polypeptide chain. While all proteins must traverse this tunnel, certain amino acid sequences, often referred to as "arrest motifs," are more likely to cause the ribosome to stall when an antibiotic is bound mdpi.com. For some macrolides, specific sequences such as Lys/Arg-X-Lys/Arg (where X is any amino acid) have been identified as arrest motifs mdpi.com. The presence of such a sequence in the nascent chain can lead to a halt in translation specifically in the presence of the drug mdpi.com.

Structural studies of this compound in complex with the large ribosomal subunit of Deinococcus radiodurans (D50S) have elucidated the specific interactions that underpin its mechanism of action. These interactions, primarily with the 23S rRNA nucleotides that line the tunnel wall, are crucial for how the drug affects the nascent chain nih.gov. The macrolactone ring and its sugar moieties, desosamine (B1220255) and mycinose (B1239270), extend into the tunnel, creating potential points of interaction with the emerging polypeptide nih.gov. Although this compound narrows the tunnel, it does not cause a complete blockage, suggesting that its inhibitory activity may be significantly influenced by differential interactions with various nascent chains nih.gov.

The table below summarizes the key interactions of this compound within the ribosomal nascent peptide exit tunnel, which are responsible for its impact on the progression of the nascent protein chain.

| This compound Component | Interacting Ribosomal Component (23S rRNA) | Nature of Interaction | Impact on Nascent Chain Progression |

| Macrolactone Ring | Nucleotides lining the NPET | Steric hindrance | Narrows the tunnel, creating a constricted path for the nascent peptide. |

| Desosamine Sugar | Specific rRNA nucleotides (e.g., A2058, A2059) | Hydrophobic interactions | Stabilizes the binding of the antibiotic, influencing the conformation of the tunnel and its interaction with the nascent chain. |

| Mycinose Sugar | Nucleotides deeper within the NPET | Van der Waals forces | Extends the influence of the antibiotic further down the exit tunnel, potentially interacting with longer nascent chains. |

While the principle of context-specific stalling is well-established for macrolides, the precise amino acid sequences that act as arrest motifs specifically for this compound are not yet fully characterized in the available literature. However, the structural data strongly supports a model where the chemical features of the nascent chain, in combination with the this compound-modified tunnel, dictate the efficiency of protein synthesis.

Microbial Resistance Mechanisms to Mycinamicin I

Target Site Modification Mechanisms

One of the most prevalent mechanisms of resistance to macrolide antibiotics like Mycinamicin I involves alterations in the drug's target, the bacterial ribosome. nih.govresearchgate.net These modifications prevent the antibiotic from binding effectively, thereby allowing protein synthesis to continue.

A primary method of target site modification is the methylation of ribosomal RNA (rRNA). msu.ruresearchgate.net This process is catalyzed by specific enzymes that add methyl groups to particular nucleotides within the 23S rRNA, a critical component of the large ribosomal subunit where macrolides bind. msu.runih.gov

The genes responsible for this methylation are commonly known as erm (erythromycin ribosome methylase) genes. nih.gov These genes encode for methyltransferase enzymes. nih.gov To date, over 40 different erm genes have been identified in various bacteria. nih.gov

In the Mycinamicin-producing organism, Micromonospora griseorubida, a gene designated as myrA has been identified which confers strong resistance to Mycinamicin and tylosin (B1662201). nih.gov While its deduced amino acid sequence does not show similarity to known proteins, suggesting a potentially novel resistance mechanism, another gene, myrB, from the same organism exhibits high similarity to 23S rRNA methyltransferases like ErmE. nih.gov

The expression of erm genes can be either constitutive or inducible. nih.gov Inducible resistance is often triggered by the presence of 14- and 15-membered macrolides. nih.gov

The key target for Erm methyltransferases is the adenine residue at position 2058 (A2058) of the 23S rRNA. nih.govnih.gov These enzymes can catalyze either the mono-methylation or di-methylation of the N6 position of A2058. nih.gov This modification leads to a conformational change in the ribosome, which in turn reduces the binding affinity of macrolide antibiotics, including this compound. nih.gov The steric hindrance caused by the added methyl group(s) at A2058 can directly clash with the desosamine (B1220255) sugar of the macrolide, preventing its proper binding. nih.gov

| Mechanism | Description | Key Nucleotide | Effect on this compound |

|---|---|---|---|

| Mono-methylation of A2058 | Addition of a single methyl group to the N6 position of adenine 2058 in the 23S rRNA. | A2058 | Reduces binding affinity, conferring resistance. |

| Di-methylation of A2058 | Addition of two methyl groups to the N6 position of adenine 2058 in the 23S rRNA. | A2058 | Significantly reduces binding affinity, leading to high-level resistance. |

In addition to enzymatic modification, mutations in the 23S rRNA gene itself can also confer resistance to this compound. nih.gov These mutations typically occur at or near the antibiotic binding site. The most commonly observed mutations are at positions A2058 and A2059. nih.gov A single mutation at position A2058 can cause a steric clash with the desosamine sugar of this compound, similar to the effect of methylation. nih.gov Mutations at these sites can significantly impair the binding of the antibiotic to the ribosome, leading to resistance. nih.gov

| Nucleotide Position | Type of Mutation | Effect on this compound Binding |

|---|---|---|

| A2058 | Substitution (e.g., A to G) | Causes steric hindrance, preventing effective binding. |

| A2059 | Substitution | Alters the conformation of the binding pocket, reducing affinity. |

Ribosomal RNA Methylation

Efflux Pump Mechanisms

Another significant mechanism of resistance is the active transport of the antibiotic out of the bacterial cell, a process mediated by efflux pumps. nih.govreactgroup.orgfrontiersin.org These are transport proteins located in the bacterial cell membrane that recognize and expel a wide range of substrates, including antibiotics. youtube.comdntb.gov.ua By actively pumping this compound out of the cytoplasm, these systems prevent the antibiotic from reaching a high enough intracellular concentration to inhibit protein synthesis. nih.gov

Efflux pumps can be specific to a single drug or can be multidrug transporters. nih.gov The genes encoding these pumps can be located on the bacterial chromosome or on mobile genetic elements like plasmids. nih.gov Overexpression of these efflux pump genes can lead to increased levels of resistance. reactgroup.org

Other Resistance Mechanisms

Beyond target site modification and efflux pumps, bacteria employ other strategies to resist the effects of antibiotics like this compound.

One such mechanism is target protection , often mediated by ATP-binding cassette (ABC) transporters of the F subfamily (ABC-F). researchgate.net Unlike typical ABC transporters that function as efflux pumps, ABC-F proteins are cytoplasmic and are thought to interact directly with the ribosome. researchgate.net They are believed to dislodge the bound antibiotic from its target site, thus protecting the ribosome and allowing translation to proceed. researchgate.net

Structure Activity Relationship Sar Studies of Mycinamicin I and Its Analogs

Impact of Macrolactone Ring Size on Activity

Macrolide antibiotics are classified based on the size of their macrocyclic lactone ring, typically ranging from 12 to 16 atoms nih.govnih.govresearchgate.net. Clinically relevant macrolides primarily feature 14-, 15-, or 16-membered rings nih.govwikipedia.org. While the provided search results discuss the impact of ring size on macrolide activity in general, specifically mentioning 14- and 16-membered macrolides like erythromycin (B1671065) and josamycin (B1673084), and 15-membered azalides like azithromycin (B1666446), there is no specific data presented on how altering the 16-membered ring size of Mycinamicin I directly impacts its activity based on the provided search results mdpi.comnih.govnih.govwikipedia.orgresearchgate.net. General macrolide SAR indicates that ring size influences binding to the ribosome and can affect the spectrum of activity firsthope.co.innih.govwikipedia.org. For instance, 14- and 15-membered macrolides are primarily used in human medicine, while 16-membered macrolides have found applications in veterinary medicine, although some 16-membered macrolides like josamycin are clinically useful and show some advantages over 14-membered compounds mdpi.comresearchgate.net.

Role of Sugar Moieties (Desosamine, Mycinose) in this compound Activity

This compound contains desosamine (B1220255) at the C-5 position and mycinose (B1239270) at the C-21 position of the macrolactone ring nih.govnih.gov. Sugar moieties are crucial components of macrolide antibiotics, significantly influencing their activity and ribosomal binding nih.govwikipedia.orgslideshare.netpharmacy180.comgoogle.com. The desosamine sugar unit is a common structural feature in many macrolides and plays a significant role in ribosomal binding mdpi.comslideshare.net. In erythromycin, cladinose (B132029) at position 3 and desosamine at position 5 are essential for activity, with cladinose enhancing binding affinity to the ribosome slideshare.net. The presence of the dimethylamino moiety on the sugar residue, such as in desosamine, contributes to the basicity of these compounds pharmacy180.com. For this compound, the mycinose sugar at C-21 serves as a key molecular recognition element for binding to specific enzymes in its biosynthetic pathway, such as MycG, which catalyzes hydroxylation and epoxidation reactions researchgate.net. While the importance of desosamine for ribosomal binding is generally established for macrolides, the specific contribution of mycinose at the C-21 position of this compound to its biological activity and ribosomal binding is also indicated nih.govnih.govresearchgate.net. Maximum activity in macrolides often requires the presence of both sugar moieties, as neither the free sugars nor the free lactone typically retain significant activity researchgate.net.

Regiospecificity of Chemical Modifications and their Effect on Ribosomal Binding and Activity

The regiospecificity of chemical modifications on the macrolide structure is crucial for maintaining or altering their biological activity and ribosomal binding researchgate.net. Macrolides bind to the bacterial 50S ribosomal subunit, inhibiting protein synthesis mdpi.commdpi.comnih.gov. The binding occurs at or near the peptidyl transferase center, blocking the nascent peptide exit tunnel nih.govmdpi.comresearchgate.net. SAR studies have identified specific ribosomal binding regions in the 23S rRNA that are associated with macrolide antibacterial activity google.com. These include the A2058 region and the peptidyl transferase region in domain V, as well as a site in domain II of the 23S rRNA google.com. Chemical modifications at specific positions on the macrolactone ring or sugar moieties can impact the binding affinity and mode to the ribosome, thereby affecting activity nih.govresearchgate.netslideshare.netontosight.ainih.govrsc.orgservice.gov.uknih.gov. For instance, modifications at C2 on the macrolide ring have been explored to improve acid stability cutm.ac.in. The introduction of a nitrogen atom to expand a 14-membered ring to a 15-membered azalide (like azithromycin) leads to an extended spectrum of action cutm.ac.in. Ketolides, which have a 3-keto group instead of cladinose, show increased affinity to the ribosome researchgate.netresearchgate.netnih.gov. The specific positions of sugar attachments (C-5 and C-21 in this compound) and other functional groups are key determinants of how the molecule interacts with the ribosomal binding site nih.govnih.gov. While detailed regiospecific modification studies specifically on this compound and their precise effects on ribosomal binding are not extensively detailed in the provided results, the general principles of macrolide SAR regarding the importance of specific substitution points and their influence on ribosomal interaction are well-established mdpi.comresearchgate.netslideshare.netgoogle.comresearchgate.netnih.govcutm.ac.in.

Quantitative Structure-Activity Relationships (QSAR) in this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate the structural and physicochemical properties of compounds with their biological activity slideshare.netaimspress.comjapsonline.comajrconline.org. These models can be used to predict the activity of new analogs and guide drug design slideshare.netnih.govjapsonline.comajrconline.orgmdpi.comnih.govresearchgate.net. QSAR analysis involves using parameters such as partition coefficient (log P), electronic parameters, and steric parameters to build models slideshare.net. While the provided search results discuss QSAR studies in the context of macrolides and ketolides in general, including studies on 14-membered macrolide derivatives and ketolide derivatives, and mention QSAR analysis being performed on macrolides for predicting ecotoxicity and guiding drug design, there are no specific detailed QSAR studies focused solely on this compound and its analogs presented in the provided search results nih.govaimspress.commdpi.comnih.govresearchgate.netuniv-biskra.dz. However, the principles and methodologies of QSAR are applicable to this compound analogs to explore the quantitative relationships between their structural features and biological activities slideshare.netnih.govaimspress.comjapsonline.comajrconline.orguniv-biskra.dz.

Synthetic and Biosynthetic Engineering Approaches for Mycinamicin I

Total Synthesis of Mycinamicin I and Related Macrolides

The complete chemical synthesis of mycinamicins provides unambiguous structural confirmation and allows for the creation of analogs not accessible through biological methods. A collective and integrative total synthesis approach has been developed for 16-membered macrolide antibiotics, including Mycinamicin IV, which shares a common macrolactone core with this compound. tu-dortmund.denih.govnih.gov This strategy focuses on the efficient and flexible assembly of complex natural products from a set of common building blocks. nih.gov

A notable synthesis of Mycinamicin IV highlights a largely catalysis-based route that is considerably shorter than previous efforts, requiring 16 steps in its longest linear sequence compared to earlier 32-step syntheses. nih.gov The approach is centered on the swift assembly of the macrocyclic framework by merging key carbonyl and alkyne fragments. tu-dortmund.de Subsequent transformations, catalyzed by ruthenium, convert the resulting propargylic alcohols into the specific functionalities that distinguish the target macrolides. tu-dortmund.de A significant hurdle in these syntheses is the final glycosylation phase, which often requires robust de novo syntheses of the necessary deoxy sugars, such as desosamine (B1220255) and mycinose (B1239270), and systematic screening of glycosidation promoters to achieve success. nih.govnih.gov

A cornerstone of modern synthetic strategies towards mycinamicins is the application of catalyst-controlled asymmetric hydroformylation. tu-dortmund.denih.gov This reaction represents a powerful method for preparing chiral building blocks essential for the synthesis of complex molecules like antibiotics. nih.gov In the total synthesis of Mycinamicin IV, a rhodium-catalyzed asymmetric hydroformylation was employed to convert a terminal alkene into a key aldehyde intermediate with high stereocontrol. tu-dortmund.deresearchgate.net

This application was a landmark achievement, representing the first fully catalyst-controlled, branch-selective asymmetric hydroformylation of a standard terminal alkene within the context of total synthesis. nih.gov The precise control over stereochemistry is dictated by the chiral ligands associated with the rhodium or platinum catalyst, which can yield products with very high enantiomeric excesses. nih.gov This catalytic step is crucial for establishing the stereocenters that are integral to the macrolide's core structure.

The formation of the large, 16-membered macrolactone ring is a critical and often challenging step in the total synthesis of mycinamicins. Various strategies have been developed to achieve this macrocyclization efficiently. One innovative approach employed in the synthesis of the Mycinamicin IV aglycone is a direct, stannoxane-mediated transesterification. tu-dortmund.de This method is considered a rare example of forging a complex macrolactone ring under essentially neutral conditions. nih.govresearchgate.net

Other advanced macrolactonization strategies include ring-closing metathesis (RCM). nih.gov A general methodology for constructing polyunsaturated macrolactones involves a sequential process of RCM to form an unsaturated siloxane ring, which is then followed by an intramolecular cross-coupling reaction to yield the final macrocycle. nih.gov For mycinamicins and related compounds, ring-closing alkyne metathesis (RCAM), often utilizing molybdenum alkylidyne catalysts, has also proven to be a reliable method for closing the macrolide ring. researchgate.net

| Strategy | Key Features | Reference |

| Stannoxane-Mediated Transesterification | Direct cyclization under nearly neutral conditions. | tu-dortmund.denih.gov |

| Ring-Closing Metathesis (RCM) | Sequential RCM and intramolecular cross-coupling. | nih.gov |

| Ring-Closing Alkyne Metathesis (RCAM) | Employs molybdenum alkylidyne catalysts for cyclization. | researchgate.net |

Chemoenzymatic Synthesis of this compound Analogs

Chemoenzymatic synthesis merges the advantages of chemical synthesis with the high selectivity of biocatalysis to create novel molecular analogs. uq.edu.aunih.gov This approach is particularly valuable for complex natural products like mycinamicins, where enzymatic modifications can achieve transformations that are difficult to perform using traditional chemical methods. researchgate.net The strategy often involves the chemical synthesis of a modified precursor or aglycone, which is then subjected to biotransformation by engineered microbial strains or purified enzymes to introduce specific functionalities, such as glycosyl groups or hydroxylations. researchgate.netnih.gov The inherent substrate flexibility of many biosynthetic enzymes can be exploited to accept these chemically synthesized, unnatural substrates, leading to the production of novel analogs with potentially enhanced therapeutic properties. uq.edu.auresearchgate.net

The successful integration of chemical and enzymatic steps is the hallmark of chemoenzymatic synthesis. mit.edu This can be achieved through various workflows, including sequential one-pot reactions where a chemically synthesized substrate is converted by a cascade of enzymatic reactions. uq.edu.au An example of this integration is the generation of glycosylated macrolactam analogs of the macrolide antibiotic YC-17, where a chemically synthesized macrolactam aglycone was supplied to engineered Streptomyces venezuelae mutants. researchgate.net These mutants were designed to synthesize and attach unnatural sugars, demonstrating a powerful cell-based biotransformation approach. researchgate.net

Similarly, purified enzymes can be used in vitro to modify substrates. For instance, amikacin (B45834) analogs have been synthesized by incubating the parent antibiotic with purified enzymes like GenN and AAC(6')-APH(2'') along with necessary co-factors, allowing for specific N-methylation and N-acylation reactions. nih.gov The development of computational tools to map out hybrid chemoenzymatic pathways is further advancing the rational design of these integrated synthetic routes. mit.edu

Cytochrome P450 monooxygenases (P450s) are among nature's most versatile biocatalysts, capable of performing highly regioselective and stereoselective oxidative reactions, including the functionalization of inert C-H bonds. nih.govillinois.edumdpi.com In the mycinamicin biosynthetic pathway, two key P450 enzymes, MycCI and MycG, are responsible for crucial late-stage tailoring reactions that decorate the macrolide core. nih.govresearchgate.net

MycG is a remarkable multifunctional P450 that catalyzes sequential C-14 hydroxylation and C-12/C-13 epoxidation on mycinamicin precursors. nih.govresearchgate.net MycCI is responsible for the hydroxylation of the C-21 methyl group of the macrolactone. nih.gov Research has shown that MycCI exhibits a broader substrate scope compared to homologous P450s from other macrolide pathways. nih.gov It can hydroxylate various 16-membered ring macrolactones, regardless of their glycosylation state, highlighting its potential as a valuable biocatalyst for generating a diverse range of mycinamicin analogs through chemoenzymatic approaches. nih.gov

| Enzyme | Function | Substrate(s) | Product(s) | Reference |

| MycG | C-14 hydroxylation and C-12/C-13 epoxidation | Mycinamicin IV, Mycinamicin V | Mycinamicin V, Mycinamicin II | nih.govresearchgate.net |

| MycCI | C-21 methyl hydroxylation | Mycinamicin VIII | Mycinamicin III Precursor | nih.govresearchgate.net |

Genetic Engineering of Mycinamicin Biosynthesis for Diversification

Directly manipulating the genetic blueprint of the mycinamicin-producing organism, Micromonospora griseorubida, offers a powerful route to structural diversification. nih.gov The entire mycinamicin biosynthetic gene cluster (myc) has been identified, allowing for targeted genetic modifications. nih.govresearchgate.net By inactivating or altering the genes that encode specific tailoring enzymes—such as the P450s (MycG, MycCI), glycosyltransferases, or methyltransferases—the biosynthetic pathway can be blocked or rerouted. This leads to the accumulation of specific intermediates or the production of novel mycinamicin analogs.

For example, genetic complementation analysis of mutant strains was used to confirm the function of the mycG gene as encoding the P450 responsible for both hydroxylation and epoxidation steps. nih.gov Such engineered strains, which accumulate specific precursor molecules, are also valuable tools for chemoenzymatic synthesis, as they can process exogenously supplied substrate analogs. The targeted genetic engineering of antibiotic biosynthesis pathways has become a cornerstone of modern drug discovery, providing a systematic method for generating libraries of new bioactive compounds for further evaluation. nih.gov

Pathway Engineering for Novel Mycinamicin Derivatives

Pathway engineering, a cornerstone of synthetic biology, offers powerful tools for the generation of novel mycinamicin derivatives. This approach involves the targeted genetic manipulation of the mycinamicin biosynthetic gene cluster in the producing organism, Micromonospora griseorubida. researchgate.netnih.gov The elucidation of the complete 62-kb mycinamicin biosynthetic gene cluster, which contains 22 open reading frames (ORFs), has been fundamental to these efforts. researchgate.netnih.gov These genes encode the polyketide synthase (PKS) machinery, enzymes for deoxysugar biosynthesis, tailoring enzymes (such as P450s, methyltransferases, and glycosyltransferases), and self-resistance proteins. nih.gov

By modifying or swapping these genetic components, researchers can alter the final structure of the mycinamicin molecule. Key strategies in pathway engineering for derivative generation include:

Modification of Tailoring Enzymes: The post-PKS tailoring steps are crucial for the bioactivity of mycinamicins. These steps include glycosylation, methylation, and oxidation. nih.gov Altering the genes for the O-methyltransferases, mycE and mycF, which are responsible for the stepwise methylation of the 6-deoxyallose moiety to form mycinose, can lead to derivatives with different sugar decorations. researchgate.net Similarly, inactivating or modifying the cytochrome P450 enzymes, mycCI and mycG, which catalyze specific hydroxylations and epoxidations, can produce a variety of novel analogs. nih.govresearchgate.net

Combinatorial Biosynthesis: This technique involves introducing genes from other antibiotic biosynthetic pathways into the mycinamicin producer strain. nih.govresearchgate.net For example, expressing a different glycosyltransferase could lead to the attachment of a novel sugar moiety to the mycinamicin macrolactone, potentially altering its biological activity. researchgate.net While complex, this approach holds significant promise for creating structurally diverse and potentially more potent antibiotic candidates. nih.govresearchgate.net

Precursor-Directed Biosynthesis: This method involves feeding synthetic analogs of natural biosynthetic intermediates to a mutant strain blocked in the main pathway. The mutant strain's enzymes then process the unnatural precursor, incorporating it into the final structure to create a novel derivative.

These pathway engineering approaches leverage the modular nature of antibiotic biosynthesis to rationally design and produce new mycinamicin compounds that are not accessible through traditional chemical synthesis. researchgate.netmanchester.ac.uk

Directed Evolution of Mycinamicin Biosynthetic Enzymes

Directed evolution is a powerful protein engineering technique that mimics the process of natural selection in the laboratory to improve or alter the function of enzymes. nih.gov This methodology is particularly valuable for tailoring the biosynthetic enzymes of the mycinamicin pathway to generate novel derivatives or improve catalytic efficiency. illinois.edunih.gov The process typically involves iterative cycles of gene diversification, expression, and screening or selection for variants with desired properties. nih.gov

For mycinamicin biosynthesis, key enzyme targets for directed evolution include:

Cytochrome P450 Monooxygenases (MycG and MycCI): These enzymes are responsible for the critical final oxidation steps that define the structure of mycinamicins I and II. nih.gov Directed evolution can be used to alter their substrate specificity, allowing them to act on different mycinamicin intermediates, or to change their regiospecificity, resulting in hydroxylation or epoxidation at novel positions on the macrolactone ring.

Glycosyltransferases: The enzymes that attach the desosamine and mycinose sugars to the macrolactone are prime targets. Evolving these enzymes could enable the transfer of alternative sugar moieties, leading to a new class of glyco-diversified mycinamicins.

O-Methyltransferases (MycE and MycF): Altering the substrate specificity of these enzymes could result in different methylation patterns on the mycinose sugar, which is known to be critical for recognition by the P450 enzyme MycG. nih.govbohrium.com

The first step in a directed evolution campaign is to generate a library of mutant genes, typically through methods like error-prone PCR (epPCR) or DNA shuffling. illinois.edu This library of enzyme variants is then expressed in a suitable host, such as E. coli or a heterologous Streptomyces strain. streptomyces.org.uk High-throughput screening methods are then employed to identify variants that exhibit the desired activity—for instance, the ability to convert a specific substrate into a novel product. Successful "hits" from the screen can then be used as parents for subsequent rounds of evolution to further enhance the desired trait, leading to biocatalysts with significantly improved properties for generating novel mycinamicin derivatives. nih.gov

Engineering Multifunctional P450s (e.g., MycG) for Selective Product Formation

The cytochrome P450 monooxygenase MycG is a key enzyme in the terminal steps of mycinamicin biosynthesis, exhibiting remarkable multifunctionality. oup.comresearchgate.net It catalyzes two sequential oxidation reactions on the mycinamicin IV (M-IV) precursor: an initial C-14 allylic hydroxylation to produce mycinamicin V (M-V), followed by a C-12/13 epoxidation to yield the final product, mycinamicin II (M-II). oup.comnih.gov MycG can also directly epoxidize M-IV to form this compound (M-I), a shunt metabolite that cannot be further hydroxylated to M-II. researchgate.netnih.gov This complex reactivity makes MycG a prime target for protein engineering to selectively control the production of specific mycinamicin intermediates. oup.comresearchgate.net

Researchers have successfully employed site-directed mutagenesis and random mutagenesis to alter the catalytic profile of MycG. The goal is often to uncouple its dual activities to accumulate specific, desired products like M-V or to minimize the formation of the M-I shunt product. oup.com By creating libraries of MycG mutants and screening them in whole-cell biotransformation assays, specific amino acid substitutions have been identified that significantly alter the product ratio. oup.com

For example, random mutagenesis followed by screening in an E. coli system identified several MycG variants with enhanced monohydroxylation activity, leading to increased accumulation of M-V. oup.com The V135G/E355K mutant, in particular, generated 40-fold higher levels of M-V compared to the wild-type enzyme. oup.com Computational and structural studies have provided insights into how these mutations affect substrate binding and orientation within the active site, thereby influencing whether hydroxylation or epoxidation is favored. bohrium.comnih.gov These engineering efforts demonstrate the potential to harness the catalytic versatility of multifunctional P450s to selectively produce valuable mycinamicin intermediates that are difficult to obtain otherwise. oup.comresearchgate.net

| MycG Variant | Key Mutation(s) | Primary Effect | Predominant Product(s) | Reference |

|---|---|---|---|---|

| MycG W44R | W44R | Enhanced monohydroxylation | Mycinamicin V | oup.com |

| MycG R111Q/V358L | R111Q, V358L | Enhanced monohydroxylation | Mycinamicin V | oup.com |

| MycG V135G/E355K | V135G, E355K | Significantly enhanced monohydroxylation; improved sequential oxidation | Mycinamicin V, Mycinamicin II | oup.com |

| MycG E355K | E355K | Improved sequential hydroxylation and epoxidation with minimal shunt product formation | Mycinamicin II | oup.com |

Strategies for Enhanced this compound Production

Increasing the production titer of mycinamicin is a critical goal for potential commercial viability. Various metabolic and fermentation engineering strategies have been explored to improve the yield from the native producer, Micromonospora griseorubida. nih.govnih.gov These strategies target different levels of cellular metabolism, from precursor supply to pathway regulation and product export. frontiersin.org

Other multilevel metabolic engineering strategies, broadly applicable to antibiotic production, can be applied to mycinamicin: nih.govfrontiersin.org

Precursor Engineering: Enhancing the intracellular pools of methylmalonyl-CoA and malonyl-CoA, the primary building blocks for the mycinamicin polyketide backbone, can drive flux through the biosynthetic pathway.

Regulatory Engineering: The expression of biosynthetic gene clusters is often tightly controlled by pathway-specific and global regulators. Identifying and knocking out negative regulatory genes or overexpressing positive regulators can significantly upregulate mycinamicin production. frontiersin.org

Fermentation Process Optimization: Modifying fermentation parameters such as media composition, pH, temperature, and dissolved oxygen levels is a fundamental approach to improving yield. frontiersin.org For instance, the addition of sulfate (B86663) ions to the culture medium has been shown to increase mycinamicin production, which is linked to the biosynthesis of the enhancer molecule dotriacolide. nih.gov

| Strategy | Mechanism of Action | Potential Impact on Yield | Reference |

|---|---|---|---|

| Addition of Dotriacolide | Forms micelles with mycinamicin, potentially aiding export or preventing feedback inhibition. | Significant increase. | nih.gov |

| Addition of Sulfate Ions | Stimulates the production of the enhancer molecule dotriacolide. | Significant increase. | nih.gov |

| Precursor Supply Engineering | Increases the availability of PKS building blocks (e.g., methylmalonyl-CoA). | Potential increase. | nih.govfrontiersin.org |

| Regulatory Gene Manipulation | Upregulates the expression of the biosynthetic gene cluster. | Potential significant increase. | frontiersin.org |

| Gene Cluster Duplication | Increases the cellular concentration of biosynthetic enzymes. | Potential increase. | frontiersin.org |

Advanced Analytical and Structural Methodologies in Mycinamicin I Research

Spectroscopic Characterization Techniques

Spectroscopic methods play a vital role in the identification, structural elucidation, and characterization of Mycinamicin I and its related compounds. These techniques provide information about the chemical environment of atoms within the molecule and can be used to study molecular dynamics and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. nih.govspringernature.com For this compound and its biosynthetic intermediates, NMR provides detailed information about the connectivity of atoms, the types of functional groups present, and the stereochemistry of chiral centers. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC, allows for the complete assignment of resonances and the assembly of the molecular structure. The 1H NMR spectrum of synthetic mycinamicin VIII has been shown to be coincident with previously reported data. nih.gov

Solution NMR for Enzyme-Substrate Interactions

Solution NMR is particularly valuable for studying the dynamic interactions between enzymes and their substrates or inhibitors in a native-like environment. For this compound biosynthesis, solution NMR has been applied to investigate the binding of macrolide intermediates to biosynthetic enzymes like cytochrome P450 MycG. nih.govresearchgate.net Techniques such as chemical shift perturbations, hydrogen-deuterium exchange, and 15N relaxation behavior provide insights into the dynamic and electronic changes in the enzyme structure upon substrate binding. nih.govresearchgate.net Paramagnetic relaxation enhancements (PRE) have also been used to provide evidence for the orientation of substrates like mycinamicin IV (M-IV) within the active site of MycG in solution, which can differ from orientations observed in crystal structures. nih.govresearchgate.netresearchgate.net This is important for understanding the catalytically relevant binding poses.

Mass Spectrometry (MS) for Metabolite Profiling

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. It provides detailed information about the arrangement of atoms in a crystal lattice, revealing the precise molecular architecture and how molecules interact with each other.

X-ray crystallography has been used to confirm the absolute configurations of mycinonic acids, which are proposed intermediates in mycinamicin biosynthesis. rsc.orgresearchgate.netrsc.org

Co-crystal Structures of Ribosome-Mycinamicin I Complexes

This compound exerts its antibacterial activity by binding to the bacterial ribosome, inhibiting protein synthesis. nih.gov X-ray crystallography of ribosome-mycinamicin complexes provides a detailed understanding of the binding site and the interactions between the antibiotic and ribosomal RNA (rRNA) and proteins. High-resolution crystal structures of the large ribosomal subunit from Deinococcus radiodurans (D50S) in complex with this compound, II, and IV have been determined. nih.govresearchgate.net These structures show that mycinamicins bind at the upper rim of the nascent peptide exit tunnel (NPET) in close proximity to the peptidyl transferase center (PTC), consistent with the binding of other macrolides. nih.govresearchgate.net Specific interactions, such as hydrogen bonds between the desosamine (B1220255) sugar moiety and ribosomal nucleotides, play a key role in the binding and activity of mycinamicins. researchgate.netnih.gov Crystallographic data sets of D50S in complex with this compound, II, and IV have been obtained at resolutions of 3.22, 3.42, and 3.42 Å, respectively. nih.gov

Protein Crystallography of Biosynthetic Enzymes (e.g., MycCI, MycE, MycG) with Substrates/Inhibitors

Protein crystallography is crucial for understanding the mechanisms of the enzymes involved in this compound biosynthesis. By determining the three-dimensional structures of these enzymes, especially in complex with their substrates, intermediates, or inhibitors, researchers can gain insights into substrate binding, catalysis, and enzyme specificity.

Crystallographic studies have been conducted on key enzymes in the mycinamicin biosynthetic pathway, including the cytochrome P40s MycCI and MycG, and the O-methyltransferase MycE.